Metaflumizone

Übersicht

Beschreibung

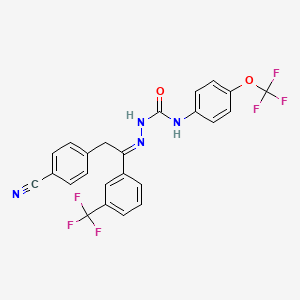

Metaflumizone is a semicarbazone insecticide that is used for the veterinary treatment of fleas and ticks . It is marketed under the brand name ProMeris . It is chemically similar to pyrazoline sodium channel blocker insecticides (SCBIs) discovered in the early 1970s, but is less dangerous to mammals than earlier compounds .

Synthesis Analysis

This compound can be synthesized through a series of reactions. The synthesis method involves the synthesis of p-trifluoromethoxybenzene methyl carhamate, synthesis of p-trifluoromethoxybenzene aminooxamide, and synthesis of this compound . This method is simple and practical, with high efficiency and a yield of products at each step of more than 85 percent .

Molecular Structure Analysis

The molecular formula of this compound is C24H16F6N4O2 . It contains a total of 54 bonds, including 38 non-H bonds, 21 multiple bonds, 6 rotatable bonds, 2 double bonds, 1 triple bond, 18 aromatic bonds, 3 six-membered rings, 1 urea (-thio) derivative, 1 nitrile (aromatic), 1 hydrazone, and 1 ether (aromatic) .

Chemical Reactions Analysis

This compound has a low aqueous solubility, is non-volatile, and has a low potential for leaching to groundwater based on its chemical properties . It is persistent in soil and in water-sediment systems .

Physical And Chemical Properties Analysis

This compound is a semicarbazone broad-spectrum insecticide . It has a low aqueous solubility, is non-volatile, and has a low potential for leaching to groundwater based on its chemical properties . It is persistent in soil and in water-sediment systems .

Wissenschaftliche Forschungsanwendungen

Mechanism of Action and Application Status

Metaflumizone operates by selectively binding to the slow-inactivated state of sodium channels, causing paralysis and blockage of nerve activity in insects. This action is critical for its effectiveness against pests like the larvae of Spodoptera eridania and Spodoptera frugiperda, among others. The discovery and development of this compound, along with its toxicological characteristics, highlight its significance as a safer alternative for mammalian safety while being potent against target pests (Zhang Hong-jie, 2010; V. Salgado & J. Hayashi, 2007).

Efficacy in Pest Control

This compound's efficacy extends beyond its action mechanism to its application in controlling significant pests. Studies demonstrate its effectiveness against the diamondback moth (Plutella xylostella) in brassicaceous vegetable fields, showcasing not only its pest control capabilities but also its impact on the biological characteristics of pests, thereby contributing to integrated pest management strategies (Zhe Zhang, Jian-hong Li, & Xiwu Gao, 2012).

Resistance Management and Environmental Persistence

Research on this compound's resistance risk in Spodoptera exigua indicates a low potential for resistance development, suggesting it as a sustainable option for pest control. Additionally, its environmental persistence has been evaluated, indicating its degradation behavior in ecosystems like rice fields, and providing insights into its safety and efficacy under field conditions (Xing-Xing Sun et al., 2019; N. Chatterjee & Suman Gupta, 2013).

Wirkmechanismus

Target of Action

Metaflumizone primarily targets the sodium channels in insects . These channels play a crucial role in the transmission of nerve impulses, which are essential for the normal functioning of the insect’s nervous system .

Mode of Action

This compound works by blocking sodium channels in target insects, resulting in flaccid paralysis . It achieves this by binding selectively to the slow-inactivated state of the sodium channels, a characteristic feature of the semicarbazone class of insecticides .

Biochemical Pathways

The blocking of sodium channels disrupts the normal functioning of the insect’s nervous system, leading to paralysis and eventually death .

Pharmacokinetics

In terms of ADME (Absorption, Distribution, Metabolism, and Excretion), this compound exhibits certain characteristics. In mammals, it is absorbed up to 17% after a single oral dose . It is widely distributed throughout the body, with residues found in fat, liver, kidney, muscle, and blood . This compound is metabolized via hydroxylation of the aniline or benzonitrile ring, hydrolysis of the central hydrazine carboxamide group, and conjugation with sulfate, glucuronic acid, glycine, or glutathione . The major route of excretion is via the feces, while less than 3% of the administered dose is excreted via the urine .

Result of Action

The result of this compound’s action is the paralysis and subsequent death of the target insects . This is due to the disruption of the normal functioning of the insect’s nervous system caused by the blocking of the sodium channels .

Action Environment

This compound is a broad-spectrum insecticide with a low aqueous solubility and non-volatility . It has a low potential for leaching to groundwater based on its chemical properties . It is persistent in soil and in water-sediment systems . Its efficacy and stability can be influenced by environmental factors such as soil type, temperature, and moisture .

Safety and Hazards

Eigenschaften

IUPAC Name |

1-[(E)-[2-(4-cyanophenyl)-1-[3-(trifluoromethyl)phenyl]ethylidene]amino]-3-[4-(trifluoromethoxy)phenyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16F6N4O2/c25-23(26,27)18-3-1-2-17(13-18)21(12-15-4-6-16(14-31)7-5-15)33-34-22(35)32-19-8-10-20(11-9-19)36-24(28,29)30/h1-11,13H,12H2,(H2,32,34,35)/b33-21+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIFOMMKAVSCNKQ-QNKGDIEWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C(=NNC(=O)NC2=CC=C(C=C2)OC(F)(F)F)CC3=CC=C(C=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)C(F)(F)F)/C(=N/NC(=O)NC2=CC=C(C=C2)OC(F)(F)F)/CC3=CC=C(C=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16F6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501009397 | |

| Record name | (E)-Metaflumizone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501009397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

506.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

139968-49-3, 852403-68-0 | |

| Record name | Metaflumizone [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139968493 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metaflumizone, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0852403680 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (E)-Metaflumizone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501009397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydrazinecarboxamide, 2-[2-(4-cyanophenyl)-1-[3-(trifluoromethyl)phenyl]ethylidene]-N-[4-(trifluoromethoxy)phenyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.480 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

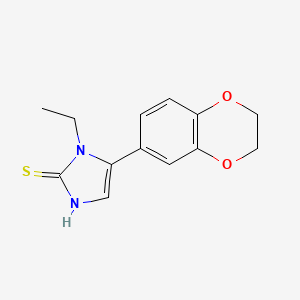

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-methoxyethyl)-6-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B3430610.png)

![Di(tris[hydroxymethyl]aminomethane) succinate](/img/structure/B3430625.png)

![2-[2-[2-[2-[bis(carboxymethyl)amino]-4-fluorophenoxy]ethoxy]-N-(carboxymethyl)-5-fluoroanilino]acetic acid](/img/structure/B3430629.png)

![2-{[6-Amino-3-cyano-5-(phenylcarbamoyl)pyridin-2-yl]sulfanyl}acetic acid](/img/structure/B3430633.png)

![2-({3-[(2-Carboxybenzoyl)amino]anilino}carbonyl)benzoic acid](/img/structure/B3430650.png)

![5-[(4-Benzylpiperazin-1-yl)sulfonyl]pyridine-2-thiol](/img/structure/B3430664.png)

![5-[(Thiophen-2-ylmethyl)sulfanyl]-1,3,4-thiadiazole-2-thiol](/img/structure/B3430672.png)